molecular formula C6H13P B1595701 Cyclohexylphosphine CAS No. 822-68-4

Cyclohexylphosphine

Cat. No. B1595701
CAS RN: 822-68-4
M. Wt: 116.14 g/mol
InChI Key: ZBCKWHYWPLHBOK-UHFFFAOYSA-N
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Patent
US04752648

Procedure details

319 g (1.05 mol) of a 38 wgt % monocyclohexylphosphine solution in toluene was added dropwise at 25° C. to a suspension of 436 g PCl5 (2.1 mol) in 1 liter toluene. After the strongly exothermal reaction was complete, the reaction mixture was filtered using a reverse frit. 5 g orange colored solid matter remained behind. The clear solution (31P-NMR; δ P: 195 ppm, C6H11PCl2, 95 mol %) was distilled under vacuum.
[Compound]
Name
38
Quantity
319 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
436 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1(P)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[P:8]([Cl:13])(Cl)(Cl)(Cl)[Cl:9]>C1(C)C=CC=CC=1>[CH:1]1([P:8]([Cl:13])[Cl:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
38
Quantity
319 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)P
Name
Quantity
436 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the strongly exothermal reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
The clear solution (31P-NMR; δ P: 195 ppm, C6H11PCl2, 95 mol %) was distilled under vacuum

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)P(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.